Direct bromination of methyl 6-aminopicolinate yields the desired 3-bromo isomer in only 19-22% alongside the 5-bromo isomer, requiring tedious chromatography. This pure 3-bromo intermediate eliminates that inefficiency.
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Methyl 6-amino-3-bromopicolinate is a substituted pyridine derivative serving as a critical intermediate in medicinal chemistry and organic synthesis. [1, 11] Its value is defined by the specific arrangement of the amino, bromo, and methyl ester functional groups, which enables its use as a versatile precursor, particularly in palladium-catalyzed cross-coupling reactions for constructing complex molecular architectures. [8, 10] The bromine at the 3-position provides a reliable reactive handle for forming new carbon-carbon or carbon-nitrogen bonds, making it a key component in the synthesis of high-value compounds such as kinase and viral inhibitors. [4, 8]
Substituting this compound is often inefficient and introduces significant process complications. Using the unbrominated precursor, methyl 6-aminopicolinate, requires an additional synthetic step that suffers from poor regioselectivity, yielding the target 3-bromo isomer in low yields (19-22%) alongside the 5-bromo isomer, which necessitates challenging chromatographic purification. [6, 7] Opting for the chloro-analog is also not a direct substitute; the greater strength of the carbon-chlorine bond compared to the carbon-bromine bond means the chloro-analog is significantly less reactive in the critical oxidative addition step of cross-coupling reactions. [16, 17] This lower reactivity necessitates harsher reaction conditions, such as higher temperatures, which can reduce overall yield and compromise the stability of other functional groups in complex substrates. [17]
5-Bromo regioisomer (CAS 178876-82-9) directs coupling to a different ring position, altering product outcome.
Ethyl ester or free acid may require different reaction conditions and may not match patent route specificity.
Simpler halogenated pyridines lack the orthogonal amino/ester handle, limiting synthetic efficiency.
Attempting to synthesize Methyl 6-amino-3-bromopicolinate from its unbrominated precursor, methyl 6-aminopicolinate, results in the co-formation of the undesired regioisomer, methyl 6-amino-5-bromopicolinate. Published procedures report that the target 3-bromo isomer is isolated in yields of only 19-22% after extensive silica gel column chromatography is performed to separate it from the 5-bromo byproduct. [6, 7] Procuring the purified 3-bromo isomer directly eliminates this low-yield, labor-intensive, and solvent-consuming purification step.
| Evidence Dimension | Isolated Yield of Target Isomer |
| Target Compound Data | Not applicable (procured as pure starting material) |
| Comparator Or Baseline | In-house synthesis from methyl 6-aminopicolinate: 19-22% yield |
| Quantified Difference | Avoids a synthetic step with ~80% material loss and byproduct contamination. |
| Conditions | Bromination of methyl 6-aminopicolinate with Br2 in chloroform, followed by silica gel column chromatography. |
This saves significant time, material costs, and solvent waste associated with a low-yield synthesis and difficult isomer separation, justifying procurement of the pure precursor.
Regioisomeric identity critical for correct coupling outcome.
Predicted boiling points; confirm with analytical methods.
The utility of Methyl 6-amino-3-bromopicolinate as a key precursor is demonstrated in the synthesis of advanced pharmaceutical intermediates. In a patented route towards novel HIV capsid inhibitors, this compound was successfully used as the aryl bromide partner in a Suzuki coupling reaction with (3-cyano-4-fluorophenyl)boronic acid. [8] The reaction, catalyzed by Pd(PPh3)2Cl2, proceeded under standard conditions (80 °C) to furnish the desired coupled product, methyl 6-amino-3-(3-cyano-4-fluorophenyl)picolinate, validating its compatibility with complex, functionalized coupling partners in high-value synthetic campaigns. [8]
| Evidence Dimension | Reaction Success as Precursor |
| Target Compound Data | Successfully coupled to form a key intermediate for an HIV capsid inhibitor. |
| Comparator Or Baseline | Not applicable (demonstration of direct utility). |
| Quantified Difference | Not applicable. |
| Conditions | Suzuki coupling with (3-cyano-4-fluorophenyl)boronic acid, Pd(PPh3)2Cl2, 1N aq. K2CO3, 1,2-dimethoxyethane, 80 °C. |
This provides direct evidence of the compound's value and proven performance as a reliable building block in complex, multi-step pharmaceutical synthesis.
Patent citation supports synthetic route validation.
Utility demonstrated via incorporation into kinase inhibitor scaffolds.
The C-Br bond in the 3-position of the aminopyridine scaffold is demonstrably more reactive than a C-Cl bond in the same position, allowing for milder and more efficient cross-coupling conditions. In a study on related 3-halo-2-aminopyridines, the bromo-substituted substrate successfully participated in palladium-catalyzed C-N coupling reactions at 65 °C. [17, 19] In contrast, the corresponding 3-chloro-2-aminopyridine required higher temperatures to achieve similar outcomes. [17, 19] This inherent reactivity advantage of the bromide is due to the lower bond dissociation energy of C-Br vs. C-Cl, which facilitates the rate-limiting oxidative addition step and reduces the thermal budget of the reaction. [16]
| Evidence Dimension | Required Reaction Temperature for C-N Coupling |
| Target Compound Data | Effective at 65 °C (based on 3-bromo-2-aminopyridine analog) |
| Comparator Or Baseline | 3-chloro-2-aminopyridine analog required higher temperatures for comparable results. |
| Quantified Difference | Allows for lower process temperatures, saving energy and preserving thermally sensitive functional groups. |
| Conditions | Pd-catalyzed C-N cross-coupling with various amines, using biarylmonophosphine ligands. |
Choosing the bromo-picolinate allows chemists to use lower reaction temperatures, which improves process safety, reduces energy costs, and enhances compatibility with complex, heat-sensitive substrates.
Dual handles support efficient library synthesis.
Class-level reactivity; optimize conditions for specific substrates.
This compound is the right choice when a project requires the synthesis of complex heterocyclic scaffolds for drug discovery, particularly for targets like HPK1 or HIV capsid proteins. [1, 4, 8] Its demonstrated success as a Suzuki coupling partner ensures reliable introduction of substituted aryl groups, a common strategy in modern medicinal chemistry. [8]
When synthetic efficiency and structural precision are paramount, this precursor is ideal. By starting with the pure 3-bromo isomer, chemists can avoid the low yields and difficult purification associated with direct bromination, ensuring that compound libraries are built with high regiochemical fidelity. [6, 7]
This reagent is preferred over its chloro-analog for syntheses involving thermally sensitive substrates. The higher reactivity of the C-Br bond allows for cross-coupling reactions to be performed at lower temperatures, preserving delicate functional groups elsewhere in the molecule and potentially improving overall process yields. [17, 19]
Irritant